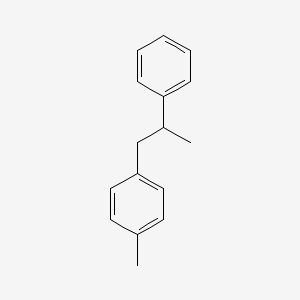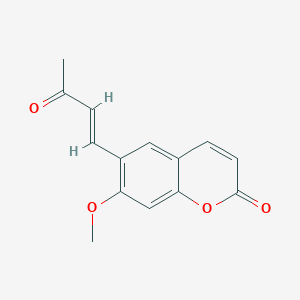
beta-Alanyl-L-tryptophan dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Alanyl-L-tryptophan dihydrate: is a dipeptide compound formed from the amino acids beta-alanine and L-tryptophan. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a beta-alanine residue linked to an L-tryptophan residue, and it is often studied for its biochemical and physiological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-Alanyl-L-tryptophan dihydrate typically involves the coupling of beta-alanine and L-tryptophan. This can be achieved through various methods, including chemical synthesis and enzymatic processes. One common approach is the use of peptide coupling reagents such as carbodiimides (e.g., EDC) in the presence of a base (e.g., N-methylmorpholine) to facilitate the formation of the peptide bond between the two amino acids .
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For example, Escherichia coli can be engineered to overproduce L-tryptophan, which can then be coupled with beta-alanine through enzymatic or chemical methods to produce the desired dipeptide .
化学反应分析
Types of Reactions
Beta-Alanyl-L-tryptophan dihydrate can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in the compound, although these are less common for this dipeptide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for the oxidation of the indole ring.
Substitution: Reagents like acyl chlorides or anhydrides can be used to modify the amino or carboxyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives .
科学研究应用
Beta-Alanyl-L-tryptophan dihydrate has several scientific research applications:
作用机制
The mechanism of action of beta-Alanyl-L-tryptophan dihydrate involves its interaction with various molecular targets and pathways:
相似化合物的比较
Similar Compounds
Beta-Alanyl-L-histidine (Carnosine): Similar to beta-Alanyl-L-tryptophan dihydrate, carnosine is a dipeptide with beta-alanine, but it is linked to histidine instead of tryptophan.
Beta-Alanyl-L-tyrosine: Another dipeptide with beta-alanine linked to tyrosine, known for its role in pigmentation and stress response in insects.
属性
分子式 |
C14H21N3O5 |
|---|---|
分子量 |
311.33 g/mol |
IUPAC 名称 |
(2S)-2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid;dihydrate |
InChI |
InChI=1S/C14H17N3O3.2H2O/c15-6-5-13(18)17-12(14(19)20)7-9-8-16-11-4-2-1-3-10(9)11;;/h1-4,8,12,16H,5-7,15H2,(H,17,18)(H,19,20);2*1H2/t12-;;/m0../s1 |
InChI 键 |
QYUPXOIXTZZGQR-LTCKWSDVSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CCN.O.O |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCN.O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















